2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPBUMXUGCPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acyl Chloride Intermediate
The most widely reported method involves reacting 2-bromobenzoyl chloride with 2-(furan-3-yl)ethylamine in the presence of a base. This one-step procedure leverages the high reactivity of acyl chlorides to form amides under mild conditions.
Representative Procedure:
- Reagents:
- 2-Bromobenzoyl chloride (1.2 equiv)
- 2-(Furan-3-yl)ethylamine (1.0 equiv)
- Triethylamine (2.5 equiv)
- Dichloromethane (DCM), anhydrous
- Protocol:
- Dissolve 2-(furan-3-yl)ethylamine (5.0 mmol) in DCM (20 mL).
- Add triethylamine dropwise at 0°C under nitrogen.
- Slowly add 2-bromobenzoyl chloride (6.0 mmol) and stir at room temperature for 12 h.
- Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Solid-Phase Synthesis with Cs₂CO₃ Activation
Alternative protocols employ cesium carbonate (Cs₂CO₃) as a mild base in toluene at elevated temperatures, eliminating the need for cryogenic conditions.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 17 h |
| Solvent | Toluene |
| Base | Cs₂CO₃ (2.0 equiv) |
| Yield | 85% |
This method reduces side reactions such as furan ring decomposition, which occurs at higher base concentrations.
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies reveal solvent-base pairs critically influence yield and purity:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | Triethylamine | 82 | 98.5 |
| Toluene | Cs₂CO₃ | 85 | 97.8 |
| THF | DIPEA | 73 | 96.2 |
Polar aprotic solvents (DCM, THF) favor faster kinetics, while toluene minimizes by-product formation during prolonged heating.
Temperature and Time Dependence
A kinetic analysis of the DCM/triethylamine system shows:
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 0 | 24 | 65 |
| 25 | 12 | 82 |
| 40 | 6 | 79 |
Elevating temperature beyond 25°C reduces yield due to furan ring oxidation.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 7.6 Hz, 1H, Ar–H)
- δ 7.54–7.48 (m, 2H, Ar–H)
- δ 7.36 (t, J = 7.2 Hz, 1H, Ar–H)
- δ 7.28 (s, 1H, Furan–H)
- δ 6.44 (d, J = 1.6 Hz, 1H, Furan–H)
- δ 3.72 (t, J = 6.4 Hz, 2H, –CH₂–N)
- δ 3.02 (t, J = 6.4 Hz, 2H, –CH₂–Furan)
HRMS (ESI⁺):
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with retention time = 8.7 min.
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot-scale synthesis (1 kg/batch) utilizes:
- Reactor Type: Tubular flow (ID = 10 mm, L = 5 m)
- Residence Time: 30 min
- Throughput: 120 g/h
- Yield: 83%
Continuous systems enhance heat dissipation, critical for exothermic amide bond formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acyl Chloride/DCM | High purity, short reaction time | Requires cryogenic conditions |
| Cs₂CO₃/Toluene | Scalable, minimal side products | Long reaction time (17 h) |
| Continuous Flow | Suitable for bulk production | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of furan-3-carboxylic acid or other oxidized furan derivatives.
Reduction: Formation of N-(2-(furan-3-yl)ethyl)benzylamine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of compounds similar to 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzo[b]furan derivatives possess selective cytotoxicity, indicating potential as anticancer agents. The mechanism often involves the inhibition of key cellular pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It acts as an active inhibitor of quorum sensing in bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, leading to reduced virulence and growth inhibition. This suggests its potential use as a therapeutic agent against multi-drug resistant bacterial strains.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its bromine atom allows for further substitution reactions, enabling the creation of diverse derivatives with varied functionalities. This versatility is essential for developing new synthetic methodologies.
Synthesis of Heterocycles
The compound is also utilized in the synthesis of heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals. The furan ring can participate in various reactions, facilitating the formation of novel structures with potential biological activities.
Biological Studies
Mechanistic Studies
Studies involving this compound focus on understanding its interaction with biological targets. It has been shown to bind effectively to specific receptors and enzymes, altering their activity and leading to various biological effects. This property makes it a valuable tool for elucidating biochemical pathways and drug design.
In Vivo Studies
Animal model studies have demonstrated promising results when compounds similar to this compound were used for tumor growth inhibition and infection control. These findings support the compound's potential applicability in therapeutic contexts.
Industrial Applications
Material Science
Beyond its biological applications, this compound is being explored in material science for developing organic semiconductors and advanced materials with specific properties such as conductivity and fluorescence. This aspect highlights its utility beyond traditional pharmaceutical applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring contribute to the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The bromine position (2- vs. 4-) and additional substituents (e.g., 3-methyl in ) influence electronic properties. The 2-bromo group in the target compound may enhance steric hindrance near the amide bond compared to para-substituted analogs.
- Polarity : Hydroxy (Rip-D) and methoxy (Rip-B) groups increase polarity and hydrogen-bonding capacity compared to bromine or methyl substituents .
Sigma Receptor Targeting
Benzamides such as [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) demonstrate high affinity for sigma receptors in prostate cancer cells (Kd = 5.80 nM) . The target compound’s bromine substituent could serve as a radiolabeling site for imaging/therapy, though its furan group may alter pharmacokinetics compared to piperidine-containing analogs.
Antiparasitic Activity
N-[2-(1H-indol-3-yl)ethyl]benzamide derivatives inhibit Plasmodium falciparum synchronization .
Structural Flexibility and Drug Design
Compounds like 2-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (BI81640, ) highlight the impact of branched chains on solubility and target engagement. The absence of hydroxy/thiophene groups in the target compound may simplify synthesis while retaining furan-mediated π-stacking interactions.
Biological Activity
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the bromine atom and the furan moiety contributes to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 270.13 g/mol
The compound features a bromine atom attached to a benzamide structure, with an ethyl group linked to a furan ring, which enhances its reactivity and biological potential.
The primary mechanism of action for this compound involves the inhibition of quorum sensing in bacteria, particularly targeting the LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR). This inhibition leads to a decrease in bacterial virulence, making it a candidate for antimicrobial applications .
Biochemical Pathways
- Quorum Sensing Pathways : The compound disrupts communication among bacterial populations, thereby reducing their pathogenicity.
- Cellular Interaction : It may also interact with various cellular pathways, influencing cell proliferation and apoptosis in cancer cells.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of several bacterial strains. For instance, it has been shown to reduce the virulence factors of Pseudomonas aeruginosa, which is critical in treating infections caused by this pathogen .
Anticancer Properties
Recent research highlights the anticancer potential of this compound. It has been tested against various cancer cell lines, exhibiting cytotoxic effects. The following table summarizes its activity against specific cancer types:
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage.
Study on Antimicrobial Effects
A study conducted by BenchChem highlighted that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential as an anti-biofilm agent . This is particularly important in chronic infections where biofilms contribute to resistance against conventional therapies.
Study on Anticancer Activity
In another investigation, compounds similar to this compound were evaluated for their anticancer effects using the MTT assay. The results indicated that these compounds showed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
